Afimetoran, also known as BMS-986256, is an innovative compound developed by Bristol-Myers Squibb as a selective dual antagonist of Toll-like receptors 7 and 8 (TLR7 and TLR8). This compound is particularly significant in the context of autoimmune diseases, especially systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Afimetoran is characterized by its indole-based structure, which contributes to its pharmacological properties and efficacy in clinical settings.
Afimetoran was synthesized and developed by Bristol-Myers Squibb. It is currently undergoing clinical trials to evaluate its safety, tolerability, and efficacy in treating lupus-related conditions. The compound's development is part of a broader initiative to target TLRs, which play a crucial role in the immune response and are implicated in various autoimmune disorders .
The synthesis of Afimetoran involves several key steps that utilize advanced organic chemistry techniques. The compound was derived from an indole scaffold, which has been modified to enhance its potency and selectivity towards TLR7 and TLR8.
Afimetoran has a complex molecular structure characterized by the following features:
The indole core structure is crucial for its biological activity, allowing it to effectively interact with TLR7 and TLR8 .
The solubility of Afimetoran is reported to be 11.25 mM (5 mg/ml) in dimethyl sulfoxide (DMSO), which facilitates its use in various in vitro assays .
Afimetoran primarily functions through its ability to inhibit the signaling pathways activated by TLR7 and TLR8. This inhibition prevents downstream activation of inflammatory responses mediated by these receptors.
The mechanism of action for Afimetoran involves the stabilization of the inactive conformation of TLR7 and TLR8, thereby preventing their activation by endogenous ligands. This action leads to a reduction in pro-inflammatory cytokine production, which is particularly beneficial in autoimmune conditions like lupus.
In preclinical studies, Afimetoran has shown potent inhibition of NF-kB and interferon regulatory factor (IRF) signaling pathways downstream of TLR7 and TLR8 activation .
Afimetoran's primary application lies within the field of immunology, particularly for treating autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus. Its role as a selective inhibitor of TLR7 and TLR8 positions it as a novel therapeutic option that could potentially offer steroid-sparing effects for patients suffering from these conditions.
Clinical trials are ongoing to further explore its efficacy and safety profile, with promising results indicating that it may provide significant clinical benefits compared to existing treatments .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4